N,N-dimethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine
Overview
Description
N,N-dimethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core
Mechanism of Action
Target of Action
The primary targets of ZINC00085750 are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds could affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of ZINC00085750’s action are currently unknown due to the lack of comprehensive studies on this compound. Compounds with similar structures have shown a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenated reagents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-dimethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-(2-methyl-4-oxo-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide
- N,N-dimethylethylenediamine
- N,N-dimethyl-1,3-propanediamine
Uniqueness
N,N-dimethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothieno-pyrimidine core and the presence of both dimethylamino and benzene-1,4-diamine groups make it a versatile compound for various applications .
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-12-4-9-16-15(10-12)17-18(20-11-21-19(17)24-16)22-13-5-7-14(8-6-13)23(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPNYIENBLEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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